5-(4-Ethylthiophenyl)-5-oxovaleric acid 5-(4-Ethylthiophenyl)-5-oxovaleric acid
Brand Name: Vulcanchem
CAS No.: 845790-39-8
VCID: VC2161591
InChI: InChI=1S/C13H16O3S/c1-2-17-11-8-6-10(7-9-11)12(14)4-3-5-13(15)16/h6-9H,2-5H2,1H3,(H,15,16)
SMILES: CCSC1=CC=C(C=C1)C(=O)CCCC(=O)O
Molecular Formula: C13H16O3S
Molecular Weight: 252.33 g/mol

5-(4-Ethylthiophenyl)-5-oxovaleric acid

CAS No.: 845790-39-8

Cat. No.: VC2161591

Molecular Formula: C13H16O3S

Molecular Weight: 252.33 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Ethylthiophenyl)-5-oxovaleric acid - 845790-39-8

Specification

CAS No. 845790-39-8
Molecular Formula C13H16O3S
Molecular Weight 252.33 g/mol
IUPAC Name 5-(4-ethylsulfanylphenyl)-5-oxopentanoic acid
Standard InChI InChI=1S/C13H16O3S/c1-2-17-11-8-6-10(7-9-11)12(14)4-3-5-13(15)16/h6-9H,2-5H2,1H3,(H,15,16)
Standard InChI Key BAKSLYALYCNKAV-UHFFFAOYSA-N
SMILES CCSC1=CC=C(C=C1)C(=O)CCCC(=O)O
Canonical SMILES CCSC1=CC=C(C=C1)C(=O)CCCC(=O)O

Introduction

5-(4-Ethylthiophenyl)-5-oxovaleric acid is an organic compound characterized by its unique molecular structure, which includes a thiophene ring substituted with an ethyl group. This compound belongs to the class of oxo acids, which are organic acids containing a carbonyl group. It has garnered significant attention in scientific research due to its potential applications in medicinal chemistry and biological systems.

Synthesis of 5-(4-Ethylthiophenyl)-5-oxovaleric Acid

The synthesis of this compound typically involves multi-step chemical reactions starting from 4-ethylbenzaldehyde and malonic acid. The key steps include:

  • Condensation Reaction: The reaction between 4-ethylbenzaldehyde and malonic acid in the presence of a base such as piperidine.

  • Cyclization and Oxidation: Formation of the thiophene ring and subsequent oxidation to introduce the ketone group.

  • Purification: Use of solvents like ethanol or methanol for recrystallization.

Catalysts such as pyridine may be used to enhance reaction rates and yields. Industrial production often employs continuous flow reactors for efficiency.

Analytical Characterization

The structural integrity and purity of 5-(4-Ethylthiophenyl)-5-oxovaleric acid can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Provides detailed information about the hydrogen and carbon environments in the molecule.

  • Infrared Spectroscopy (IR): Identifies functional groups such as carbonyl and carboxylic acid through characteristic absorption peaks.

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern.

Mechanism of Action

The biological activity of 5-(4-Ethylthiophenyl)-5-oxovaleric acid is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. For example, it may modulate cyclooxygenase enzymes, impacting inflammation pathways.

Potential Applications

  • Pharmacology: The compound shows promise in pain management and anti-inflammatory therapies.

  • Biological Research: Used as a probe molecule for studying enzyme interactions.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesApplications
Methyl 5-[2-Chloro-4-(methylthio)phenyl]-5-oxopentanoateContains longer alkyl chainAntimicrobial research
Ethyl 5-(4-Chloro-2-methylphenyl)-5-oxovalerateDifferent substitution on phenyl ringAnti-cancer studies

This comparison highlights how small structural variations influence biological activity and chemical reactivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator